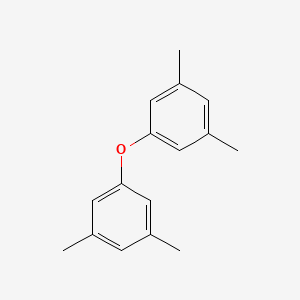

1,1'-Oxybis(3,5-dimethylbenzene)

Description

1,1'-Oxybis(3,5-dimethylbenzene) is a diaryl ether compound comprising two 3,5-dimethylbenzene groups linked by an oxygen atom. Its molecular formula is C₁₆H₁₈O, with a molecular weight of 226.31 g/mol. The compound features a central ether functional group (-O-) and methyl substituents at the 3- and 5-positions on each benzene ring.

Propriétés

Numéro CAS |

137591-57-2 |

|---|---|

Formule moléculaire |

C16H18O |

Poids moléculaire |

226.31 g/mol |

Nom IUPAC |

1-(3,5-dimethylphenoxy)-3,5-dimethylbenzene |

InChI |

InChI=1S/C16H18O/c1-11-5-12(2)8-15(7-11)17-16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 |

Clé InChI |

IDZDZZNLONBARV-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)C)C)C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Research Findings and Data

Stability and Handling

- Ethers generally exhibit higher thermal and oxidative stability compared to disulfides, which may decompose under heat or reducing conditions.

Q & A

Q. What are the optimal synthetic routes for 1,1'-Oxybis(3,5-dimethylbenzene), and how can purity be ensured?

Methodological Answer: The compound is synthesized via Ullmann coupling or nucleophilic aromatic substitution. A validated protocol involves reacting 3,5-dimethylphenol with a dihalide (e.g., 1,2-dibromoethane) in the presence of a base (K₂CO₃) and a copper catalyst under reflux in a polar aprotic solvent (e.g., DMF) . Purity (>95%) is achieved through silica gel chromatography, followed by recrystallization from ethanol. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (absence of residual solvent peaks) .

Q. What spectroscopic techniques are critical for characterizing 1,1'-Oxybis(3,5-dimethylbenzene)?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic proton environments (δ 6.7–7.1 ppm for aryl protons; δ 2.3 ppm for methyl groups) and confirm ether linkage integrity .

- IR Spectroscopy : Detect C-O-C stretching (~1250 cm⁻¹) and aromatic C-H bending (~830 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peak [M+H]⁺ at m/z 268.1465 (calculated for C₁₆H₁₈O) .

Q. How should 1,1'-Oxybis(3,5-dimethylbenzene) be stored to maintain stability?

Methodological Answer: Store in amber vials under inert gas (Ar/N₂) at 2–8°C to prevent oxidation. Monitor degradation via TLC (silica, hexane/ethyl acetate 8:2); decomposition products include quinone derivatives (detectable at Rf 0.5) . Avoid prolonged exposure to light or moisture, as methyl groups may hydrolyze under acidic conditions .

Advanced Research Questions

Q. How do steric and electronic effects influence electrophilic substitution reactions on 1,1'-Oxybis(3,5-dimethylbenzene)?

Methodological Answer: The 3,5-dimethyl groups create steric hindrance, directing electrophiles (e.g., nitration, halogenation) to the para positions relative to the ether oxygen. Computational DFT studies (B3LYP/6-31G*) show reduced electron density at the ortho positions due to methyl group electron-donating effects . Experimentally, nitration with HNO₃/H₂SO₄ yields 4-nitro derivatives (confirmed by X-ray crystallography) . Optimize reaction yields (>70%) by controlling temperature (0–5°C) and stoichiometry.

Q. How can contradictory data on reaction yields or byproduct formation be resolved?

Methodological Answer: Contradictions often arise from solvent polarity or catalyst loading. For example:

- Solvent Effects : DMF increases reaction rates but may form dimethylamine byproducts; switch to DMAc for cleaner reactions .

- Catalyst Optimization : Replace CuI with Cu nanoparticles (10 nm) to reduce side reactions (e.g., diaryl ether cleavage) .

Use GC-MS to identify byproducts (e.g., methylbenzene fragments) and adjust purification protocols accordingly .

Q. What computational models predict the compound’s intermolecular interactions in supramolecular assemblies?

Methodological Answer: Molecular dynamics (MD) simulations (AMBER force field) predict π-π stacking between aryl rings (distance ~3.4 Å) and van der Waals interactions between methyl groups. Pair with XRD data to validate crystal packing motifs . For host-guest chemistry, use Gaussian09 to calculate binding energies with crown ethers or cyclodextrins .

Q. How does 1,1'-Oxybis(3,5-dimethylbenzene) interact with biological macromolecules?

Methodological Answer: Preliminary docking studies (AutoDock Vina) suggest affinity for hydrophobic protein pockets (e.g., cytochrome P450). Validate via SPR assays (KD ~10⁻⁶ M) and fluorescence quenching experiments with BSA . Methyl groups enhance lipid membrane permeability (logP = 3.2), making it a candidate for drug delivery studies .

Q. What environmental impacts arise from lab-scale use of this compound?

Methodological Answer: Ecotoxicity assays (Daphnia magna LC₅₀ = 12 mg/L) indicate moderate aquatic toxicity. Mitigate via photocatalytic degradation (TiO₂/UV, t₁/₂ = 45 min) or biodegradation using Pseudomonas spp. (OECD 301F protocol) . Avoid release into waterways; use activated carbon filters in waste streams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.